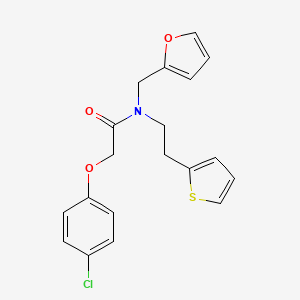

2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

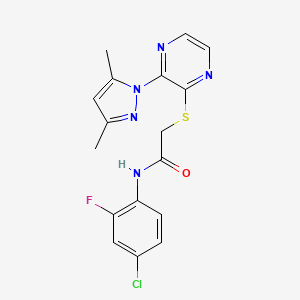

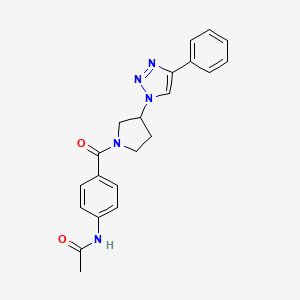

“2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” is a chemical compound with the CAS Number: 2287237-36-7 . It has a molecular weight of 241.12 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m0../s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen

Selective Initiation from Unprotected Aminoalcohols for Polymer Synthesis

Commercial aminoalcohols, including 2-(methyl amino)ethanol and diethanolamine, have been explored as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine. This process, catalyzed by N-heterocyclic carbene, allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing the potential of aminoalcohols in polymer science. The method stands out for its excellent control over molar masses, narrow dispersities, and high chain-end fidelity, indicating the robustness of aminoalcohol initiators in polymerization reactions (Bakkali-Hassani et al., 2018).

Spectroscopic Studies and Schiff Base Synthesis

2-Amino-1-(3-methoxypyridin-2-yl)ethanol has been involved in the synthesis of Schiff bases, which are critical in various chemical applications including catalysis and material science. Specifically, the interaction of 2-aminobenzothiazole and 2-amino-3-hydroxypyridine with various aldehydes has led to the formation of Schiff bases, whose properties have been thoroughly investigated through NMR, IR, and UV/VIS spectroscopy. These studies highlight the versatility of aminoalcohols in forming complex molecules with significant structural and electronic properties, offering insights into their role in creating functionally diverse chemical entities (Issa et al., 2008).

Charge Transfer Complexation in Solvent Analysis

Research on the interaction between 5-amino-2-methoxypyridine and chloranilic acid in polar solvents has provided a deep understanding of charge transfer complex formation. This interaction is crucial for developing analytical methods in chemistry, demonstrating the application of aminoalcohols in studying solvent effects on molecular interactions. The high stability of the resulting complexes underscores the importance of aminoalcohols in facilitating charge transfer interactions, which are fundamental in various chemical sensing and separation technologies (Alghanmi & Habeeb, 2015).

Synthesis and Molecular Modelling in Catalysis

The synthesis and characterization of Schiff base copper(II) complexes derived from reactions involving aminoalcohols highlight their potential in catalysis, particularly in alcohol oxidation. These complexes demonstrate the aminoalcohols' ability to act as ligands, forming structures that are efficient in catalyzing the oxidation of alcohols to aldehydes. This application is significant for the development of green and sustainable catalytic processes, showing the role of aminoalcohols in enhancing catalytic efficiency and selectivity (Hazra et al., 2015).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

Eigenschaften

IUPAC Name |

2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWNXJQEBNVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)